allyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Allyl 4-(3-mesityl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C27H28N4O3 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.21614077 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium-catalyzed Asymmetric Allylic Alkylations
Palladium-catalyzed asymmetric allylic alkylations (AAA) of nitrogen-containing aromatic heterocycles, including pyrazine, pyrimidine, and pyridazine derivatives, have been reported. This method introduces the mesityl ester as a new leaving group in allylic alkylation chemistry, allowing for efficient synthesis of complex molecules (Trost, Thaisrivongs, & Hartwig, 2011).
Synthesis of Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one Derivatives
Research on the synthesis of new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives by iodocyclization of 6-alkenyl(alkynyl)-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones has been conducted. This work highlights the versatility of pyrimidine and pyrazole derivatives in generating novel heterocyclic compounds with potential biological activities (Bentya, Vas’kevich, Turov, Rusanov, Vovk, & Staninets, 2011).
Crystal Structure Analysis
The crystal structure of 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine has been determined, providing insights into the molecular conformation, intermolecular interactions, and potential for forming inversion dimers, which is crucial for understanding the reactivity and properties of these compounds (El Fal, Ramli, Essassi, Saadi, & El Ammari, 2014).
Allyl Rotation and Pd−N Bond Rupture in Allylpalladium Complexes
A study on the apparent allyl rotation and Pd−N bond rupture in allylpalladium complexes with N-donor ligands evidences an associative mechanism, suggesting a dynamic behavior of these complexes that could impact their reactivity and application in catalysis (Jalón, Manzano, & Moreno-Lara, 2005).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
Research on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has been reported. This work explores the insecticidal and antibacterial potential of these compounds, indicating their relevance in developing new therapeutic agents (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
prop-2-enyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-6-12-34-26(32)23-19(5)28-27(33)29-24(23)21-15-31(20-10-8-7-9-11-20)30-25(21)22-17(3)13-16(2)14-18(22)4/h6-11,13-15,24H,1,12H2,2-5H3,(H2,28,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNJCWOYRDPPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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